molecular formula C18H17ClN2O3 B5498572 2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone

2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone

Cat. No. B5498572
M. Wt: 344.8 g/mol
InChI Key: BWUQRKPVQCMWBE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a morpholinyl group, a pyridinyl group, and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The chlorobenzyl and morpholinyl groups would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound would likely be polar and could potentially form hydrogen bonds with other molecules. Its solubility in various solvents would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-2-pyridin-3-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-6-2-1-4-13(16)10-15-12-21(8-9-24-15)18(23)17(22)14-5-3-7-20-11-14/h1-7,11,15H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUQRKPVQCMWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C(=O)C2=CN=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone

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